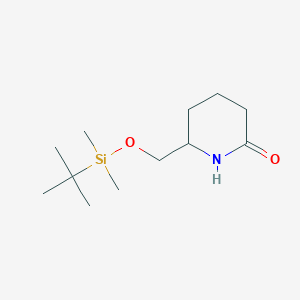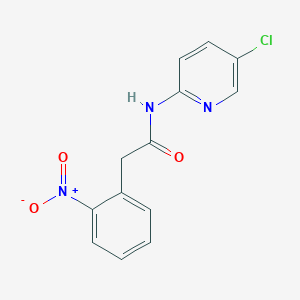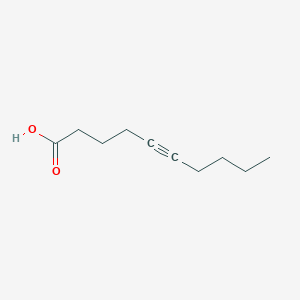![molecular formula C17H25NO B13970776 (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzyl-2-azaspiro[45]decan-8-yl)methanol is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a benzyl group and an azaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl ketones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The exact mechanism of action of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. Further research is needed to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine: Similar spirocyclic structure with an oxa-azaspiro ring system.
2-Azaspiro[4.5]decan-8-ylmethanol: Lacks the benzyl group but shares the azaspirodecane core.
1-Thia-4-azaspiro[4.5]decan: Contains a thia-azaspiro ring system with potential anticancer activity.
Uniqueness
(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol is unique due to its specific combination of a benzyl group and an azaspirodecane ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H25NO |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
(2-benzyl-2-azaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C17H25NO/c19-13-16-6-8-17(9-7-16)10-11-18(14-17)12-15-4-2-1-3-5-15/h1-5,16,19H,6-14H2 |
Clave InChI |
WXICENIEQCNMEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CO)CCN(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



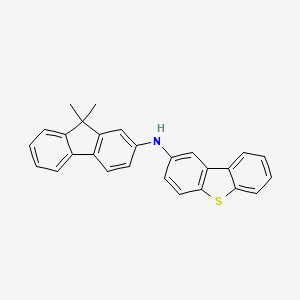
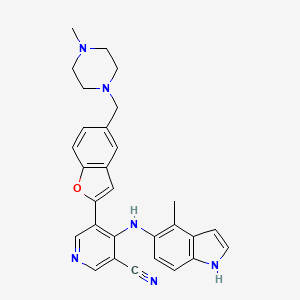
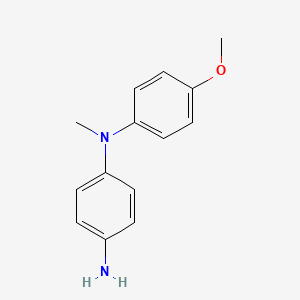

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
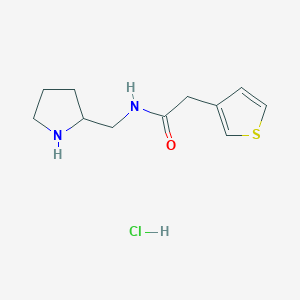
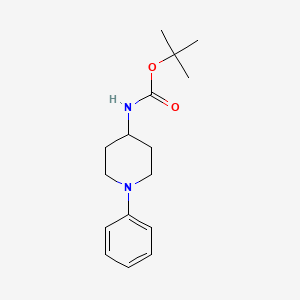
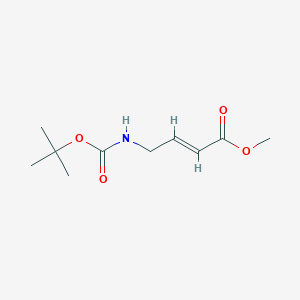
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
